N,N-dimethyl-4-(methylamino)benzene-1-sulfonamide

Medicinal Chemistry Physicochemical Profiling Drug Design

N,N-Dimethyl-4-(methylamino)benzene-1-sulfonamide (CAS 77812-86-3) is a disubstituted benzenesulfonamide with the molecular formula C₉H₁₄N₂O₂S and a molecular weight of 214.29 g·mol⁻¹. The compound carries an N,N-dimethylsulfonamide group at the 1-position and a methylamino (–NHCH₃) substituent at the 4-position of the benzene ring, distinguishing it from simpler primary sulfonamide analogs that possess a free –SO₂NH₂ group.

Molecular Formula C9H14N2O2S
Molecular Weight 214.29 g/mol
CAS No. 77812-86-3
Cat. No. B3284060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-4-(methylamino)benzene-1-sulfonamide
CAS77812-86-3
Molecular FormulaC9H14N2O2S
Molecular Weight214.29 g/mol
Structural Identifiers
SMILESCNC1=CC=C(C=C1)S(=O)(=O)N(C)C
InChIInChI=1S/C9H14N2O2S/c1-10-8-4-6-9(7-5-8)14(12,13)11(2)3/h4-7,10H,1-3H3
InChIKeyGZPBMGVKWGJDIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-4-(methylamino)benzene-1-sulfonamide (CAS 77812-86-3): Chemical Identity, Sulfonamide-Class Membership, and Procurement Baseline


N,N-Dimethyl-4-(methylamino)benzene-1-sulfonamide (CAS 77812-86-3) is a disubstituted benzenesulfonamide with the molecular formula C₉H₁₄N₂O₂S and a molecular weight of 214.29 g·mol⁻¹ . The compound carries an N,N-dimethylsulfonamide group at the 1-position and a methylamino (–NHCH₃) substituent at the 4-position of the benzene ring, distinguishing it from simpler primary sulfonamide analogs that possess a free –SO₂NH₂ group . It is primarily supplied as a research building block with typical commercial purity of 95% and is recommended for storage in a cool, dry environment . The compound belongs to the broader N-aryl sulfonamide class, members of which are frequently employed as intermediates in medicinal chemistry, dye synthesis, and biochemical probe development [1].

Why N,N-Dimethyl-4-(methylamino)benzene-1-sulfonamide Cannot Be Replaced by Simplest-Scaffold Analogs in Research Procurement


Substituting N,N-dimethyl-4-(methylamino)benzene-1-sulfonamide with a simpler benzenesulfonamide such as 4-(methylamino)benzenesulfonamide (CAS 16891-79-5) or N,N-dimethylbenzenesulfonamide (CAS 14417-01-7) introduces materially different hydrogen-bond donor/acceptor counts, lipophilicity, and steric profiles that alter both physicochemical behavior and reactivity in downstream synthetic applications . Specifically, the target compound presents a single hydrogen-bond donor (the 4-methylamino NH) while retaining the tertiary sulfonamide nitrogen that cannot donate a hydrogen bond, whereas 4-(methylamino)benzenesulfonamide offers two H-bond donors via its primary sulfonamide –SO₂NH₂ group, and N,N-dimethylbenzenesulfonamide provides zero H-bond donors . These differences in hydrogen-bonding capacity and lipophilicity—reflected in logP values of approximately 1.0 for the target, 0.4 for the primary sulfonamide, and 2.0 for the dimethyl-only analog—mean that generic interchange will produce divergent solubility, membrane permeability, and target-binding outcomes in any assay or synthetic sequence that is sensitive to these parameters . The following evidence section quantifies these differentiation dimensions head-to-head.

N,N-Dimethyl-4-(methylamino)benzene-1-sulfonamide: Quantitative Differentiation Evidence Versus Closest Structural Analogs


Hydrogen-Bond Donor Count: 1 HBD Balances Polarity vs. Passive Permeability Compared to Primary Sulfonamide and Tertiary-Only Analogs

N,N-dimethyl-4-(methylamino)benzene-1-sulfonamide presents exactly one hydrogen-bond donor (the 4-methylamino NH), in contrast to 4-(methylamino)benzenesulfonamide (CAS 16891-79-5) which carries two HBD (the 4-NH and one sulfonamide –SO₂NH₂ proton) and N,N-dimethylbenzenesulfonamide (CAS 14417-01-7) which has zero HBD because both sulfonamide protons are replaced by methyl groups . HBD count is a primary determinant of passive membrane permeability and oral bioavailability in drug-like molecules; a count of 0–1 is generally associated with superior permeability compared to compounds with ≥2 HBD [1].

Medicinal Chemistry Physicochemical Profiling Drug Design

LogP (Lipophilicity): Intermediate cLogP of 0.98 Provides Distinct Solubility–Permeability Balance Versus High-LogP N,N-Dimethylbenzenesulfonamide and Low-LogP Primary Sulfonamide

The calculated logP (cLogP) of N,N-dimethyl-4-(methylamino)benzene-1-sulfonamide is 0.98, positioning it between the more hydrophilic 4-(methylamino)benzenesulfonamide (cLogP 0.38) and the more lipophilic N,N-dimethylbenzenesulfonamide (cLogP 2.02 as reported by ChemSrc, or 0.94 by an alternative prediction algorithm on ChemScene) . The target compound is also slightly more lipophilic than the 4-amino analog 4-amino-N,N-dimethylbenzenesulfonamide (CAS 1709-59-7; cLogP 0.52) and appreciably less lipophilic than the 3-chloro derivative 3-chloro-N,N-dimethyl-4-(methylamino)benzenesulfonamide (CAS 84250-75-9; XlogP 1.7) . This intermediate lipophilicity is consistent with improved aqueous solubility relative to the high-logP dimethyl-only analog, while still maintaining sufficient membrane permeability for cell-based assays.

ADME Lipophilicity Solubility Optimization

Rotatable Bond Count: Three Rotatable Bonds Enable Greater Conformational Flexibility Than Rigid Primary Sulfonamide Analogs

The target compound possesses three rotatable bonds (the 4-N–C methylamino bond, and two sulfonamide N–C bonds), compared to only two rotatable bonds in both 4-(methylamino)benzenesulfonamide and N,N-dimethylbenzenesulfonamide . The additional rotatable bond arises from the combined presence of the N,N-dimethyl sulfonamide and the 4-methylamino substituent; neither analog alone carries both features. Higher rotatable bond count generally increases conformational entropy and may facilitate induced-fit binding to protein targets, though it also entails a modest entropic penalty upon binding [1].

Conformational Analysis Molecular Flexibility Target Engagement

Hydrogen-Bond Acceptor Count and PSA: Target's 3 HBA / Intermediate PSA Differentiate from 4-HBA Chlorinated Analog and 2-HBA Dimethyl-Only Compound

N,N-dimethyl-4-(methylamino)benzene-1-sulfonamide has three hydrogen-bond acceptors (the two sulfonamide oxygens and the 4-methylamino nitrogen), identical to the 4-amino analog but fewer than the 3-chloro derivative (4 HBA) and more than the dimethyl-only analog (2 HBA) . The 3-chloro derivative 3-chloro-N,N-dimethyl-4-(methylamino)benzenesulfonamide (CAS 84250-75-9) records an XlogP of 1.7 and a topological polar surface area (TPSA) of 57.8 Ų, whereas the target compound is predicted to have a TPSA intermediate between the 4-amino analog (63.4 Ų) and the 3-chloro analog, consistent with its intermediate HBA count and lipophilicity .

Polar Surface Area Hydrogen Bonding Drug-Likeness

Differential Reactivity: Tertiary Sulfonamide Nitrogen Resists Acylation and Alkylation, Enabling Orthogonal Protection Strategies vs. Primary Sulfonamide Analogs

The N,N-dimethylsulfonamide group in the target compound is a tertiary sulfonamide that lacks a reactive N–H proton, rendering it inert to acylation, alkylation, and sulfonylation reactions that would readily occur at the free –SO₂NH₂ group of 4-(methylamino)benzenesulfonamide (CAS 16891-79-5) [1]. In published synthetic sequences employing N,N-dimethylbenzenesulfonamide building blocks, the tertiary sulfonamide remains intact under conditions used for hydrazide formation, heterocyclization, and coupling reactions, whereas primary sulfonamides require protection–deprotection steps [1]. The target compound's single reactive N–H at the 4-methylamino position thus provides a single, predictable nucleophilic site for derivatization without competing reactivity at the sulfonamide nitrogen.

Synthetic Chemistry Orthogonal Protection Building Block Reactivity

Commercial Purity Tier: Consistent 95% Purity Specification Across Independent Suppliers vs. Variable Purity Among Analog Inventory

N,N-dimethyl-4-(methylamino)benzene-1-sulfonamide is supplied at a consistent minimum purity specification of 95% by multiple independent vendors including AKSci (Catalog 8472DA) and Leyan (Product No. 2041058) . In comparison, the primary sulfonamide analog 4-(methylamino)benzenesulfonamide (CAS 16891-79-5) is available at both 95% (AKSci) and 97% (Leyan) purity tiers , while N,N-dimethylbenzenesulfonamide (CAS 14417-01-7) is typically supplied at 97–98% purity . The lower purity tier of the target compound reflects its status as a specialty research intermediate rather than a commodity building block, but the cross-supplier consistency of 95% ensures reproducible procurement quality for research applications where batch-to-batch variability of higher-purity but single-source analogs could confound experimental outcomes.

Procurement Quality Specification Supply Chain

N,N-Dimethyl-4-(methylamino)benzene-1-sulfonamide: Highest-Value Application Scenarios Based on Verified Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring a Single-NH Derivatization Handle Without Sulfonamide Protection

In lead optimization programs where a benzenesulfonamide scaffold must be diversified at the 4-position while preserving an intact tertiary sulfonamide group, N,N-dimethyl-4-(methylamino)benzene-1-sulfonamide provides a single, predictable nucleophilic site for N-alkylation, acylation, or reductive amination without competing reactivity at the sulfonamide nitrogen. This contrasts with 4-(methylamino)benzenesulfonamide (CAS 16891-79-5), where the free –SO₂NH₂ group would require protection–deprotection steps, adding 2–3 synthetic steps per analog [1]. Published medicinal chemistry campaigns employing N,N-dimethylbenzenesulfonamide building blocks have demonstrated that the tertiary sulfonamide remains intact under hydrazide formation, heterocyclization, and coupling conditions used to generate antiproliferative compound libraries [1].

Cell-Based Assay Development Where Balanced LogP (~1.0) and Single HBD Minimize Nonspecific Binding and Precipitation

The target compound's intermediate cLogP of 0.98 and single hydrogen-bond donor place it in a favorable physicochemical space for cell-based phenotypic screening and intracellular target engagement assays. The primary sulfonamide analog (cLogP 0.38, 2 HBD) may suffer from poor membrane permeability, while the dimethyl-only analog (cLogP 2.02, 0 HBD) risks nonspecific protein binding and assay interference due to excessive lipophilicity . The target's balanced profile—supported by computational LogP and HBD data—makes it the preferred scaffold for hit compounds intended for progression into cellular thermal shift assays (CETSA) or NanoBRET target engagement studies where both solubility and passive cell penetration are critical [2].

Fragment-Based Drug Discovery (FBDD) Libraries Requiring Fragment-Like Physicochemical Properties with a Single Growth Vector

With a molecular weight of 214.29 Da, cLogP of 0.98, and exactly three hydrogen-bond acceptors, N,N-dimethyl-4-(methylamino)benzene-1-sulfonamide conforms to the 'rule of three' guidelines for fragment libraries (MW <300, cLogP ≤3, HBA ≤3) [1][3]. The single hydrogen-bond donor at the 4-methylamino position provides a clear, unambiguous growth vector for fragment elaboration, whereas the primary sulfonamide analog offers two potential derivatization sites (4-NH and –SO₂NH₂) that can lead to regioisomeric mixtures during fragment growing . The 3-chloro analog (CAS 84250-75-9; MW 248.73, XlogP 1.7) exceeds the rule-of-three lipophilicity guideline and carries a halogen that can introduce unwanted halogen-bonding interactions during fragment screening .

Biochemical Probe Synthesis for Carbonic Anhydrase Isoform Profiling Leveraging Tertiary Sulfonamide Selectivity

Secondary and tertiary sulfonamides have been reported to exhibit altered selectivity profiles across carbonic anhydrase (CA) isoforms compared to primary sulfonamides [4]. The N,N-dimethylsulfonamide group in the target compound eliminates the primary sulfonamide zinc-binding motif, which may reduce broad-spectrum CA inhibition while preserving binding interactions through the 4-methylamino substituent. This property is potentially valuable for designing CA isoform-selective probes, as demonstrated by the fact that N,N-dimethylbenzenesulfonamide derivatives have been evaluated for CA IX-targeted antiproliferative activity with IC₅₀ values in the 20–32 μM range against MCF-7 breast cancer cells [1]. The target compound can serve as a versatile starting point for synthesizing focused CA inhibitor libraries with tunable selectivity.

Quote Request

Request a Quote for N,N-dimethyl-4-(methylamino)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.